molecular formula C14H15N3O3 B4555860 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide

Cat. No.: B4555860
M. Wt: 273.29 g/mol
InChI Key: NZUWFFZIZBDUIG-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide is unique due to its specific structural features and the resulting chemical and biological properties

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9(10-5-3-2-4-6-10)7-12(18)16-11-8-15-14(20)17-13(11)19/h2-6,8-9H,7H2,1H3,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUWFFZIZBDUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CNC(=O)NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide
Reactant of Route 2
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide
Reactant of Route 3
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide
Reactant of Route 4
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide
Reactant of Route 6
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylbutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.